molecular formula C14H12O3 B072532 4-Biphenylglyoxal hydrate CAS No. 1145-04-6

4-Biphenylglyoxal hydrate

Cat. No.: B072532
CAS No.: 1145-04-6
M. Wt: 228.24 g/mol
InChI Key: DNYMAUICCMLWCF-UHFFFAOYSA-N
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Description

4-Biphenylglyoxal hydrate is a chemical compound with the molecular formula C14H12O3This compound has been shown to be active against rhinovirus and possesses anti-infective properties .

Biochemical Analysis

Biochemical Properties

4-Biphenylglyoxal hydrate interacts with various biomolecules in biochemical reactions. It is believed to react with the glyoxal in the rhinovirus, leading to the virus’s destruction

Cellular Effects

The cellular effects of this compound are primarily related to its antiviral activity. It is believed to influence cell function by interacting with the glyoxal in the rhinovirus, leading to the virus’s destruction

Molecular Mechanism

The molecular mechanism of this compound involves its reaction with the glyoxal in the rhinovirus, leading to the virus’s destruction This suggests that it may bind to biomolecules in the virus, potentially inhibiting or activating enzymes and causing changes in gene expression

Preparation Methods

The synthesis of 4-Biphenylglyoxal hydrate typically involves the reaction of biphenyl with glyoxal under controlled conditions. The reaction is usually carried out in an aqueous medium to facilitate the formation of the hydrate. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction .

Chemical Reactions Analysis

4-Biphenylglyoxal hydrate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the conversion of the glyoxal group to a carboxylic acid group.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The biphenyl moiety allows for various substitution reactions, where different functional groups can be introduced.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

4-Biphenylglyoxal hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

4-Biphenylglyoxal hydrate can be compared with other similar compounds such as:

    Biphenyl-4-carboxaldehyde: Similar in structure but lacks the glyoxal group.

    Biphenyl-4-methanol: Contains a hydroxyl group instead of the glyoxal group.

    Biphenyl-4-acetic acid: Contains a carboxylic acid group instead of the glyoxal group.

The uniqueness of this compound lies in its glyoxal group, which imparts specific reactivity and biological activity not found in the other similar compounds .

Properties

IUPAC Name

2,2-dihydroxy-1-(4-phenylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14,16-17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYMAUICCMLWCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10921398
Record name 1-([1,1'-Biphenyl]-4-yl)-2,2-dihydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1145-04-6
Record name 1-[1,1′-Biphenyl]-4-yl-2,2-dihydroxyethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1145-04-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetophenone, 2,2-dihydroxy-4'-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001145046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-([1,1'-Biphenyl]-4-yl)-2,2-dihydroxyethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10921398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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